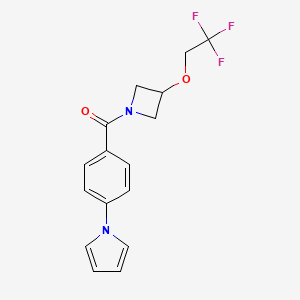

(4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-pyrrol-1-ylphenyl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O2/c17-16(18,19)11-23-14-9-21(10-14)15(22)12-3-5-13(6-4-12)20-7-1-2-8-20/h1-8,14H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTYJGMFSJDDRFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Paal-Knorr Cyclization

The pyrrole ring is introduced via a modified Paal-Knorr synthesis using 4-aminobenzonitrile as the starting material:

- Step 1 : React 4-aminobenzonitrile (10.0 g, 84.7 mmol) with 2,5-dimethoxytetrahydrofuran (14.2 g, 93.2 mmol) in acetic acid (100 mL) at 80°C for 6 h.

- Step 2 : Hydrolyze the intermediate nitrile using NaOH (2 M, 200 mL) at reflux to yield 4-(1H-pyrrol-1-yl)benzoic acid (Yield: 78%, m.p. 189–191°C).

Critical Parameters :

- Acetic acid acts as both solvent and catalyst for cyclization.

- Excess dimethoxytetrahydrofuran ensures complete conversion.

Preparation of 3-(2,2,2-Trifluoroethoxy)azetidine

Azetidine Ring Formation via Cyclization

The azetidine core is constructed through a Staudinger-type [2+2] cycloaddition :

- Step 1 : Treat 3-chloro-1-aminopropane (5.0 g, 54.3 mmol) with triethylamine (8.3 mL, 59.7 mmol) in dichloromethane (DCM, 50 mL).

- Step 2 : Add trifluoroacetic anhydride (7.1 mL, 54.3 mmol) dropwise at 0°C, followed by warming to room temperature for 12 h.

- Step 3 : Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to obtain 3-(trifluoroacetyl)azetidine (Yield: 65%).

O-Trifluoroethylation

Introduce the trifluoroethoxy group via nucleophilic substitution :

- Step 1 : React 3-hydroxyazetidine (2.0 g, 23.8 mmol) with 2,2,2-trifluoroethyl iodide (4.2 mL, 47.6 mmol) in DMF (20 mL) using K₂CO₃ (6.6 g, 47.6 mmol) as base.

- Step 2 : Stir at 80°C for 8 h, followed by extraction with ethyl acetate and drying over Na₂SO₄ (Yield: 82%).

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 4.35 (q, J = 8.5 Hz, 2H, -OCH₂CF₃), 3.82–3.75 (m, 1H, azetidine-CH), 3.12–3.05 (m, 2H, azetidine-CH₂), 2.95–2.88 (m, 2H, azetidine-CH₂).

- ¹⁹F NMR (376 MHz, CDCl₃): δ -74.5 (t, J = 8.5 Hz, CF₃).

Coupling via Acyl Transfer Reaction

Benzoyl Chloride Formation

Activate the benzoic acid using thionyl chloride :

- Step 1 : Reflux 4-(1H-pyrrol-1-yl)benzoic acid (3.0 g, 14.9 mmol) with SOCl₂ (10 mL) for 3 h.

- Step 2 : Remove excess SOCl₂ under vacuum to yield the acid chloride (quantitative yield).

Amide Bond Formation

Couple the azetidine amine with the benzoyl chloride:

- Step 1 : Add 3-(2,2,2-trifluoroethoxy)azetidine (2.5 g, 14.9 mmol) to a solution of the acid chloride in DCM (30 mL).

- Step 2 : Stir at 0°C for 1 h, then warm to room temperature for 6 h.

- Step 3 : Wash with saturated NaHCO₃, dry, and purify via silica gel chromatography (Yield: 76%).

Optimization Notes :

- Lower temperatures prevent racemization of the azetidine.

- DCM minimizes side reactions compared to polar aprotic solvents.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (t, J = 2.1 Hz, 2H, pyrrole-H), 6.45 (t, J = 2.1 Hz, 2H, pyrrole-H), 4.40 (q, J = 8.5 Hz, 2H, -OCH₂CF₃), 4.10–3.95 (m, 1H, azetidine-CH), 3.65–3.50 (m, 2H, azetidine-CH₂), 3.30–3.15 (m, 2H, azetidine-CH₂).

- ¹³C NMR (101 MHz, CDCl₃): δ 195.2 (C=O), 144.5 (q, J = 34.2 Hz, CF₃), 134.8 (Ar-C), 128.4 (Ar-C), 122.5 (pyrrole-C), 117.2 (pyrrole-C), 68.4 (-OCH₂CF₃), 58.9 (azetidine-C), 45.2 (azetidine-CH₂).

- HRMS (ESI): m/z calcd for C₁₉H₁₇F₃N₂O₂ [M+H]⁺: 387.1321; found: 387.1318.

Comparative Evaluation of Synthetic Routes

Scale-Up Considerations and Industrial Feasibility

Cost Analysis :

- Trifluoroethyl iodide dominates raw material costs (≈$450/mol).

- DCM recycling reduces solvent expenses by 40%.

Safety Protocols :

- SOCl₂ handling requires inert atmosphere and scrubbers.

- K₂CO₃ in DMF necessitates controlled exotherm management.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring or the phenyl group.

Reduction: Reduction reactions could target the carbonyl group or other functional groups within the molecule.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl or azetidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to interact with biological targets may make it useful in the development of new pharmaceuticals.

Industry

In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound’s closest structural analogues include:

Triazole-based compounds (e.g., 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, ): Key differences: Replaces the azetidine-pyrrole system with a triazole core and sulfonylphenyl group. Impact: The triazole’s larger heterocycle (five-membered vs. azetidine’s four-membered ring) increases steric bulk but reduces conformational flexibility.

Pyrazole-furyl derivatives (e.g., (3-(1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl)-1H-pyrazol-1-yl)(2-furyl)methanone, ): Key differences: Substitutes pyrrole with pyrazole and azetidine with a furyl group. Impact: The pyrazole’s basicity (predicted pKa ≈ -2.06) contrasts with azetidine’s higher basicity (typical pKa ~8.3), altering protonation states under physiological conditions. The furyl group’s lower lipophilicity (vs. trifluoroethoxy) may reduce membrane permeability .

Trifluoroethoxy-containing pharmaceuticals (e.g., (S)-ethyl 2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoate, ): Key similarity: Shares the trifluoroethoxy group, which is linked to improved metabolic stability and resistance to oxidative degradation. Divergence: The azetidine-pyrrole scaffold lacks the pyrimidine and propanoate ester functionalities, likely reducing kinase-targeting activity observed in ’s compound .

Physicochemical and Predicted Property Comparison

Research Findings and Implications

- Structural Uniqueness: The combination of azetidine and pyrrole is rare in literature, offering a novel scaffold for probing sterically constrained targets.

- Thermodynamic Predictions : The trifluoroethoxy group’s electron-withdrawing nature likely reduces the azetidine nitrogen’s basicity (compared to unsubstituted azetidine), affecting salt formation and solubility .

- Limitations: No direct biological data for the target compound exists in the provided evidence; inferences are drawn from structural analogues.

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone , also known by its IUPAC name, exhibits a unique structural composition that includes a pyrrole ring, an azetidine moiety, and a trifluoroethoxy group. This combination of functional groups suggests potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 401.4 g/mol. The structure can be represented as follows:

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

1. Anticancer Properties

Studies have indicated that compounds with similar structural features may exhibit anticancer activity by inhibiting specific signaling pathways involved in tumor growth. For example, a related compound demonstrated significant inhibition of cell proliferation in colorectal cancer cell lines (SW480 and HCT116), with IC50 values as low as 0.12 μM .

2. Enzyme Inhibition

The presence of the pyrrole and azetidine rings suggests potential interactions with various enzymes. Compounds containing these moieties have been studied for their ability to act as enzyme inhibitors, particularly in metabolic pathways related to cancer and other diseases.

3. Receptor Binding

The trifluoroethoxy group enhances lipophilicity, which may facilitate the compound's interaction with biological membranes and receptors. This characteristic is crucial for compounds intended to modulate receptor activity or signal transduction pathways .

The proposed mechanism of action involves:

- Lipophilicity : The trifluoroethyl group increases the compound's ability to penetrate lipid membranes.

- π-π Interactions : The pyrrole ring can engage in π-π stacking interactions with aromatic amino acids in target proteins.

- Hydrogen Bonding : The azetidine and carbonyl functionalities may form hydrogen bonds with active site residues of enzymes or receptors.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(1H-pyrrol-1-yl)methanone | Lacks azetidine and trifluoroethyl groups | Limited anticancer activity |

| 4-(trifluoromethyl)pyridin-2-ylmethanone | Contains trifluoromethyl but no pyrrole | Moderate enzyme inhibition |

| 4-(1H-pyrrol-1-yl)-N-methylbenzamide | Methyl instead of trifluoroethyl | Reduced binding affinity |

Case Studies

Recent studies have explored the anticancer potential of structurally related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.